Tetrahexylammonium bromide

Catalog No.
S588405
CAS No.
4328-13-6
M.F
C24H52BrN
M. Wt
434.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahexylammonium bromide

CAS Number

4328-13-6

Product Name

Tetrahexylammonium bromide

IUPAC Name

tetrahexylazanium;bromide

Molecular Formula

C24H52BrN

Molecular Weight

434.6 g/mol

InChI

InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

SYZCZDCAEVUSPM-UHFFFAOYSA-M

SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-]

Synonyms

tetrahexylammonium, tetrahexylammonium benzoate, tetrahexylammonium bromide, tetrahexylammonium chloride, tetrahexylammonium hydroxide, tetrahexylammonium iodide, tetrahexylammonium perchlorate, tetrahexylammonium sulfate (1:1), tetrahexylammonium thicyanate

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-]

Deep Eutectic Solvents (DESs):

THAB acts as a hydrogen bond acceptor in the preparation of DESs, which are mixtures of two or more components that exhibit unique properties []. These DESs can be used for desulfurization and denitrogenation of fuels like n-heptane, offering an environmentally friendly alternative to traditional methods [].

Aqueous Biphasic Systems (ABSs):

THAB is employed in the creation of ABSs, which are two immiscible liquid phases formed by water and an organic solvent. These systems are valuable for the preconcentration of heavy metal ions from aqueous solutions, facilitating their separation and analysis [].

Phase Transfer Catalysis:

THAB serves as a phase transfer salt, facilitating the transfer of reactants between immiscible phases in chemical reactions. This allows reactions that wouldn't typically occur in a single phase to proceed efficiently, broadening the scope of synthetic possibilities [].

Chemical Sensor Development:

THAB finds application in the fabrication of optical chemical gas sensors. In these sensors, THAB interacts with specific gas molecules, causing a change in the sensor's optical properties, enabling the detection of the targeted gas [].

Other Applications:

Beyond the aforementioned areas, THAB is also explored in various other scientific research fields, including:

  • Electrochemical applications: THAB can be used as an electrolyte component in batteries and fuel cells [].
  • Medicinal chemistry: THAB has been investigated for its potential applications in drug delivery and as an anti-microbial agent [].

Tetrahexylammonium bromide is a quaternary ammonium salt with the chemical formula C24H52BrNC_{24}H_{52}BrN. It consists of a tetrahexylammonium cation and a bromide anion, making it a significant compound in various chemical applications. This compound appears as a white solid and has gained attention for its role as a phase transfer catalyst, facilitating reactions between organic and inorganic phases. Its ionic nature allows it to function effectively in diverse chemical environments, including as a source of bromide ions for substitution reactions .

THAB's mechanism of action in ion-pair chromatography involves its interaction with charged analytes. The bulky hydrophobic cation can form ion pairs with oppositely charged molecules, altering their retention behavior on the chromatographic column. The specific interactions depend on the charge and functional groups of the analytes (2: ).

, primarily through salt metathesis. It can react with various anions to form corresponding tetrahexylammonium salts. Additionally, it serves as a catalyst in organic synthesis, promoting reactions such as nucleophilic substitutions and coupling reactions. The compound's ability to act as a hydrogen bond acceptor also enables its use in the formation of deep eutectic solvents, which are beneficial for processes like desulfurization .

Recent studies have highlighted the antibacterial and antiproliferative properties of tetrahexylammonium bromide. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Haemophilus influenzae. The compound exhibits moderate antiproliferative activity against tumor cells at certain concentrations, indicating potential therapeutic applications in antimicrobial and anticancer treatments . Its cytotoxic effects on prokaryotic and eukaryotic cells suggest that further exploration could lead to significant biomedical applications.

Tetrahexylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromobutane. This method involves the reaction of tributylamine with excess alkyl halide under appropriate conditions to yield the desired quaternary ammonium salt. The synthesis can be performed in various solvents, depending on the desired purity and yield .

The applications of tetrahexylammonium bromide are diverse:

  • Phase Transfer Catalyst: It facilitates reactions between immiscible phases.
  • Synthesis of Ionic Liquids: Used to create ionic liquids for various chemical processes.
  • Biological Studies: Investigated for its antibacterial and antiproliferative properties.
  • Deep Eutectic Solvents: Employed in creating solvents for chemical transformations, such as desulfurization .

Studies have indicated that tetrahexylammonium bromide interacts with biological systems in significant ways. Its antibacterial activity suggests that it disrupts bacterial cell membranes or metabolic processes, leading to cell death. Furthermore, its role in antiproliferative activity points towards potential mechanisms involving cell cycle arrest or apoptosis in tumor cells. Continued research into these interactions may reveal more about its efficacy and safety as a therapeutic agent .

Tetrahexylammonium bromide shares characteristics with several other quaternary ammonium compounds. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Features
Tetrabutylammonium bromideC16H36BrNC_{16}H_{36}BrNCommonly used as a phase transfer catalyst; smaller alkyl groups
Tetraoctylammonium bromideC32H70BrNC_{32}H_{70}BrNLarger alkyl groups; may exhibit different solubility properties
Tetraethylammonium bromideC8H20BrNC_{8}H_{20}BrNSmaller size; often used in biological studies
Tetradecyltrimethylammonium bromideC17H38BrNC_{17}H_{38}BrNLonger alkyl chain; used in surfactant applications

Tetrahexylammonium bromide is unique due to its balance between hydrophobicity and ionic character, making it particularly effective in both organic synthesis and biological applications. Its larger hexyl groups provide enhanced solubility compared to shorter-chain analogs while maintaining functional versatility .

Related CAS

20256-54-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4328-13-6

General Manufacturing Information

1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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